![molecular formula C23H22N2O2 B3443450 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide](/img/structure/B3443450.png)
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide
Overview
Description
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide, also known as BPN or CTAP, is a selective antagonist for the μ-opioid receptor. BPN is a synthetic compound that has been developed for research purposes and has shown potential in the field of pain management.
Scientific Research Applications
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been extensively studied in the field of pain management, particularly for its potential use in reducing opioid addiction and tolerance. 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to block the effects of morphine and other opioids, which could potentially reduce the development of tolerance and dependence. Additionally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been studied as a potential treatment for other conditions, such as depression and anxiety.
Mechanism of Action
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide acts as a selective antagonist for the μ-opioid receptor, which is responsible for mediating the effects of opioids such as morphine. 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a reduction of the effects of opioids.
Biochemical and Physiological Effects
1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to reduce the development of tolerance to opioids, as well as reduce the severity of withdrawal symptoms. Additionally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has been shown to reduce the rewarding effects of opioids, which could potentially reduce the risk of addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide in lab experiments is its selectivity for the μ-opioid receptor, which allows for more precise targeting of this receptor compared to other opioid antagonists. Additionally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide has a relatively long half-life, which allows for more sustained effects in animal studies.
However, one limitation of using 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide is its relatively low potency compared to other opioid antagonists. This can make it more difficult to achieve the desired effects in experiments, and may require higher doses or longer treatment periods.
Future Directions
There are several potential future directions for research on 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide that could be used in clinical settings for pain management. Additionally, further research is needed to fully understand the mechanism of action of 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide and its effects on other opioid receptors. Finally, 1-benzoyl-N-1-naphthyl-4-piperidinecarboxamide could potentially be used in combination with other drugs to enhance its effects or reduce the risk of addiction.
properties
IUPAC Name |
1-benzoyl-N-naphthalen-1-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-22(24-21-12-6-10-17-7-4-5-11-20(17)21)18-13-15-25(16-14-18)23(27)19-8-2-1-3-9-19/h1-12,18H,13-16H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLKGGMNFKPVPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-N-(naphthalen-1-YL)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.